9H-Carbazole-3,6-diol
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Overview
Description
9H-Carbazole-3,6-diol is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities. The structure of this compound consists of a carbazole core with hydroxyl groups attached at the 3 and 6 positions, making it a dihydroxy derivative of carbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diol can be achieved through various methods. One common approach involves the hydroxylation of 9H-carbazole using suitable oxidizing agents. For instance, the oxidation of 9H-carbazole with biphenyl-utilizing bacteria has been shown to produce hydroxylated carbazole metabolites, including this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which can subsequently be hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups at the 3 and 6 positions make it susceptible to further functionalization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as biphenyl-utilizing bacteria for hydroxylation . Additionally, catalytic copper species like CuI can be used for the hydrolysis of dinitrile derivatives to produce this compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated carbazole derivatives .
Scientific Research Applications
9H-Carbazole-3,6-diol has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives, including this compound, have shown potential as inhibitors of angiogenesis and inflammation . They also exhibit antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . In industry, carbazole derivatives are used in the production of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,6-diol involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit angiogenesis and inflammation by targeting specific enzymes and signaling pathways . The hydroxyl groups at the 3 and 6 positions may enhance the compound’s ability to interact with biological targets, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9H-Carbazole-3,6-diol include other hydroxylated carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . Additionally, compounds like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid share structural similarities with this compound .
Uniqueness: The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 3 and 6 positions enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
9H-carbazole-3,6-diol |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,13-15H |
InChI Key |
ALRIQQOJLRLCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
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